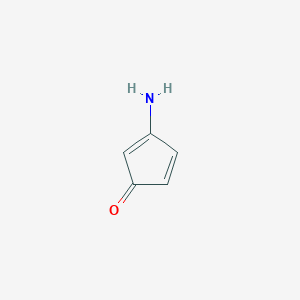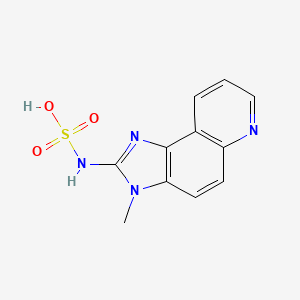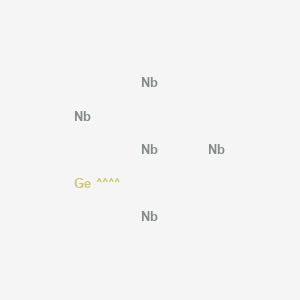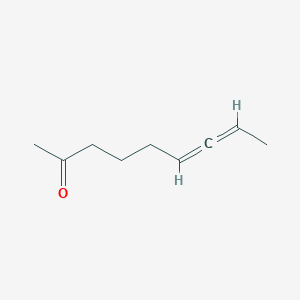
Nona-6,7-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-6,7-dien-2-one is a bicyclic compound that belongs to the bicyclo[3.2.2]nonane system. This compound is characterized by its unique structure, which includes a three-carbon bridge that interconverts rapidly between equivalent conformations. This structural feature makes it an interesting subject for conformational and solvolytic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nona-6,7-dien-2-one can be achieved through various methods. One common approach involves the electrolytic decarboxylation of maleic anhydride adducts. This method has been used to prepare several compounds within the bicyclo[3.2.2]nonane system . Another approach involves the use of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as key precursors. This method involves a two-step process using a Mannich base and ethyl acetoacetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Nona-6,7-dien-2-one undergoes various types of chemical reactions, including Diels-Alder reactions, oxidation, and reduction. The Diels-Alder reaction is particularly notable, as it allows for the selective formation of endo-cis adducts when reacted with several dienes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dienes for Diels-Alder reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, Diels-Alder reactions typically yield endo-cis adducts, while oxidation and reduction reactions produce various oxidized and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Nona-6,7-dien-2-one has several scientific research applications, particularly in the fields of chemistry and medicinal chemistry. Its unique structure makes it a valuable compound for conformational studies, as well as for investigating the solvolytic behavior of bicyclic systems . Additionally, the compound’s ability to undergo selective Diels-Alder reactions makes it useful for synthesizing complex organic molecules .
Wirkmechanismus
The mechanism of action of Nona-6,7-dien-2-one involves its ability to participate in various chemical reactions due to its unique structure. The three-carbon bridge in the compound allows for rapid interconversion between equivalent conformations, which plays a crucial role in its reactivity. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being studied .
Vergleich Mit ähnlichen Verbindungen
Nona-6,7-dien-2-one can be compared to other compounds within the bicyclo[3.2.2]nonane system, such as bicyclo[3.3.1]nona-3,6-dien-2-ones and 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one . These compounds share similar structural features but differ in their reactivity and the types of reactions they undergo. For example, bicyclo[3.3.1]nona-3,6-dien-2-ones are synthesized using a different approach and have different applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
96838-83-4 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,5H,6-8H2,1-2H3 |
InChI-Schlüssel |
RVQNALSARPULIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=CCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
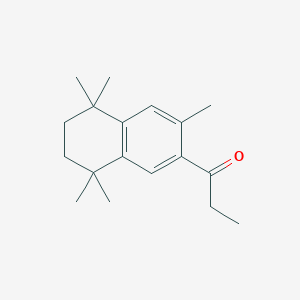
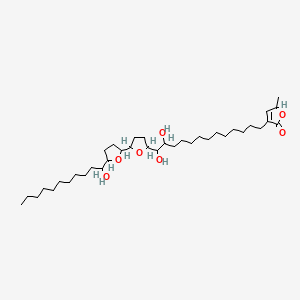
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
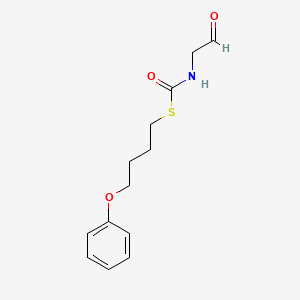
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene](/img/structure/B14339279.png)

